molecular formula C19H22N2O4S B2991745 4-甲氧基-N-(3-甲基-4-(2-氧代哌啶-1-基)苯基)苯磺酰胺 CAS No. 941980-21-8

4-甲氧基-N-(3-甲基-4-(2-氧代哌啶-1-基)苯基)苯磺酰胺

货号: B2991745
CAS 编号: 941980-21-8
分子量: 374.46
InChI 键: PDFPQZJEEGFJQR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds has been reported via Schiff bases reduction route . The reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4, tin, or iron have been used for the preparation of secondary amines . NaBH4 is a powerful reducing agent that has been used for the reduction of different functional groups .


Molecular Structure Analysis

The molecular structures of similar compounds synthesized via Schiff bases reduction route are reported . The compounds consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively .


Chemical Reactions Analysis

The cyclization of the carboxamido linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold retained the potent fXa binding activity . This modification was focused on eliminating potential in vivo hydrolysis to a primary aniline .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using 1H-NMR and 13C-NMR . The molecular formula of a similar compound, Apixaban, is C25H25N5O4 .

科学研究应用

光动力治疗和光物理性质

一项关于取代了苯磺酰胺基团的锌酞菁衍生物(包括类似于4-甲氧基-N-(3-甲基-4-(2-氧代哌啶-1-基)苯基)苯磺酰胺的衍生物)的合成和表征的研究突出了它们在光动力治疗中的潜力。这些化合物表现出优异的光物理和光化学性质,例如高单线态氧量子产率和良好的荧光,使其作为II型光敏剂在通过光动力治疗进行癌症治疗中成为有希望的候选者(Pişkin、Canpolat 和 Öztürk,2020)

认知增强特性

另一种与苯磺酰胺结构相关的化合物 SB-399885 对人重组和天然 5-HT6 受体表现出高亲和力。发现这种化合物在大鼠模型中具有认知增强特性,包括改善新物体识别和空间学习任务。这些发现表明苯磺酰胺衍生物有可能用于开发治疗与阿尔茨海默病和精神分裂症等疾病相关的认知缺陷(Hirst 等人,2006)

抗增殖活性

对 N-(9-氧代-9H-xanthen-4-基)苯磺酰胺衍生物的研究揭示了针对各种肿瘤细胞系(包括乳腺癌和神经母细胞瘤细胞)的有希望的抗增殖活性。特定的衍生物,例如 4-甲氧基-N-(9-氧代-9H-xanthen-4-基)苯磺酰胺,表现出显着的活性,表明苯磺酰胺化合物在癌症治疗中的潜力(Motavallizadeh 等人,2014)

晶体学研究和超分子结构

对苯磺酰胺衍生物晶体结构的研究提供了对其超分子结构的见解,揭示了不同的取代基如何影响分子构象和晶体堆积。这些研究对于了解这些化合物的性质及其在材料科学和药物中的潜在应用至关重要(Rodrigues 等人,2015)

合成和生物活性研究

一系列 4-(3-(4-取代苯基)-3a,4-二氢-3H-茚并[1,2-c]吡唑-2-基)苯磺酰胺表现出显着的细胞毒性和肿瘤特异性,以及对碳酸酐酶同工型的有效抑制。这些发现突出了苯磺酰胺衍生物在开发新的先导抗癌剂和它们在治疗应用中酶抑制中的潜在用途(Gul 等人,2016)

作用机制

Target of Action

The primary target of 4-methoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is activated factor X (FXa) . FXa is a crucial enzyme in the coagulation cascade, which plays a pivotal role in blood clotting. By inhibiting FXa, this compound can prevent the formation of blood clots.

Mode of Action

The compound interacts with FXa by binding to it with an inhibitory constant of 0.08 nM . This interaction results in a rapid onset of inhibition of FXa, inhibiting both free and prothrombinase- and clot-bound FXa activity in vitro . The compound has greater than 30,000-fold selectivity for FXa over other human coagulation proteases .

Biochemical Pathways

By inhibiting FXa, the compound affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot. The inhibition of FXa reduces thrombin generation, which in turn indirectly inhibits platelet aggregation . This results in an antithrombotic effect, preventing the formation of harmful blood clots.

Pharmacokinetics

The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It also has a low potential for drug-drug interactions . The elimination pathways for the compound include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of the compound in humans, but it is inactive against human FXa .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of FXa and the subsequent reduction of thrombin generation. This leads to a decrease in platelet aggregation and the prevention of blood clot formation . In pre-clinical studies, the compound demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis .

属性

IUPAC Name

4-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-14-13-15(6-11-18(14)21-12-4-3-5-19(21)22)20-26(23,24)17-9-7-16(25-2)8-10-17/h6-11,13,20H,3-5,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFPQZJEEGFJQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)OC)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。